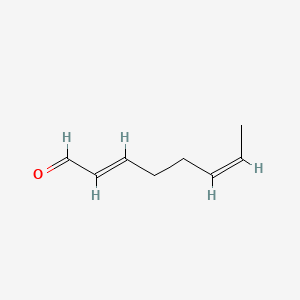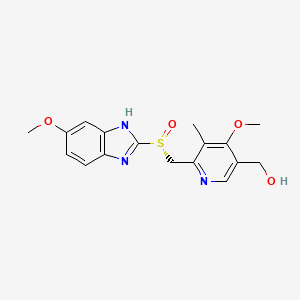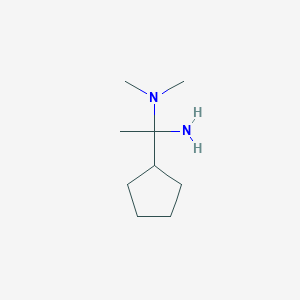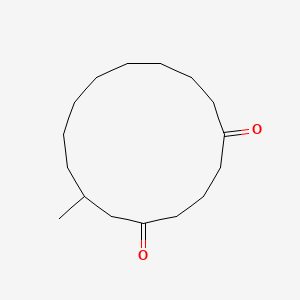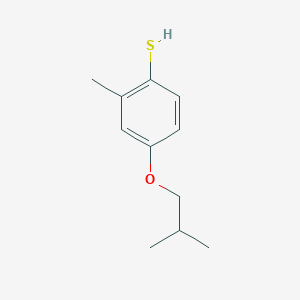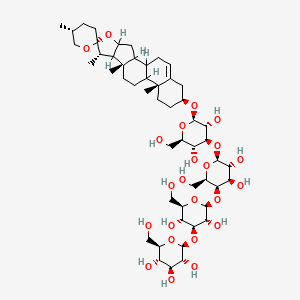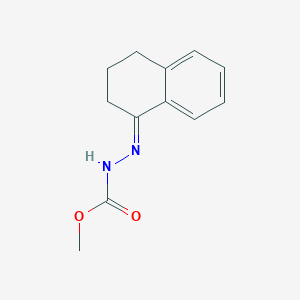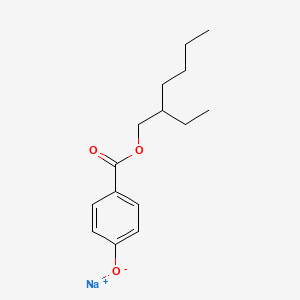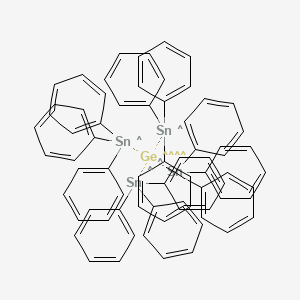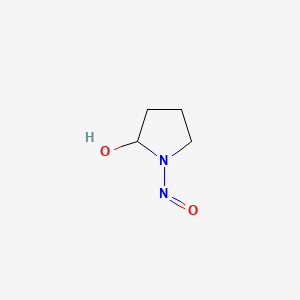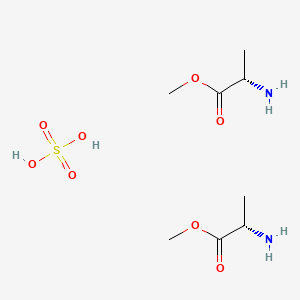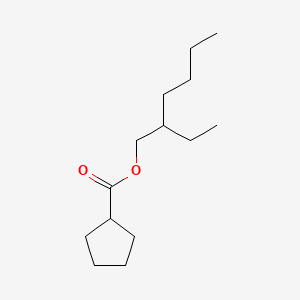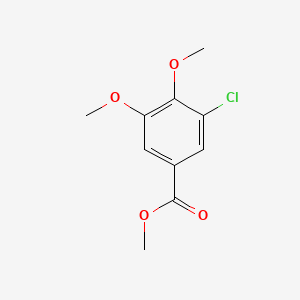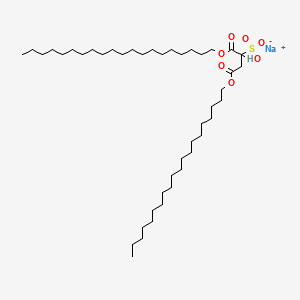
Sodium 1,4-diicosyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-diicosyl sulphonatosuccinate is a chemical compound with the molecular formula C44H85NaO7S and a molar mass of 781.19627 g/mol . It is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-diicosyl sulphonatosuccinate typically involves the sulfonation of 1,4-diicosyl succinate. The reaction is carried out under controlled conditions to ensure the proper introduction of the sulfonate group. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is typically conducted at elevated temperatures to facilitate the sulfonation process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The final product is purified through techniques such as crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-diicosyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 1,4-diicosyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: The compound is employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of Sodium 1,4-diicosyl sulphonatosuccinate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and emulsify hydrophobic substances. This property is utilized in various applications, such as enhancing the solubility of drugs in pharmaceutical formulations and stabilizing emulsions in industrial processes .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a shorter alkyl chain.
Sodium dioctyl sulfosuccinate: A related compound with a shorter alkyl chain and similar surfactant properties.
Sodium lauryl ether sulfate: A surfactant with an ether linkage in the alkyl chain, providing different solubility and emulsifying properties.
Uniqueness: Sodium 1,4-diicosyl sulphonatosuccinate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions and greater stability in emulsions compared to shorter-chain surfactants. This makes it particularly useful in applications requiring strong emulsifying and solubilizing properties .
Properties
CAS No. |
86415-32-9 |
|---|---|
Molecular Formula |
C44H85NaO7S |
Molecular Weight |
781.2 g/mol |
IUPAC Name |
sodium;1,4-di(icosoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C44H86O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-50-43(45)41-42(52(47,48)49)44(46)51-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h42H,3-41H2,1-2H3,(H,47,48,49);/q;+1/p-1 |
InChI Key |
QOAKRQDIGIEPDU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


